molecular formula C22H28N6O2 B15104447 3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one

3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one

Cat. No.: B15104447
M. Wt: 408.5 g/mol
InChI Key: KCKRTHYBGBJTQS-UHFFFAOYSA-N
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Description

3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one typically involves multi-step reactions. One common approach is the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the piperidinyl and methoxyphenyl groups . The reaction conditions often require acid catalysis and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The triazolopyridazine ring can be reduced under specific conditions.

    Substitution: The piperidinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the triazolopyridazine ring can produce partially or fully reduced derivatives.

Scientific Research Applications

3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolopyridazine core and exhibit similar pharmacological activities.

    Triazolothiadiazines: These compounds have a similar triazole ring but differ in the additional heterocyclic ring structure.

    Triazoloquinoxalines: These compounds also contain a triazole ring fused with a different heterocyclic system.

Uniqueness

3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups and the resulting pharmacological profile. The presence of the piperidinyl and methoxyphenyl groups, along with the triazolopyridazine core, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N6O2

Molecular Weight

408.5 g/mol

IUPAC Name

3-[6-[2-(4-methoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C22H28N6O2/c1-30-18-7-5-17(6-8-18)13-14-23-19-9-10-20-24-25-21(28(20)26-19)11-12-22(29)27-15-3-2-4-16-27/h5-10H,2-4,11-16H2,1H3,(H,23,26)

InChI Key

KCKRTHYBGBJTQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NN3C(=NN=C3CCC(=O)N4CCCCC4)C=C2

Origin of Product

United States

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